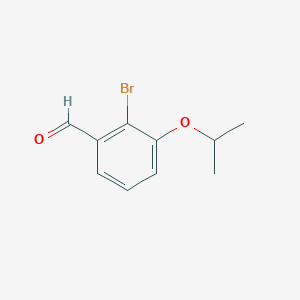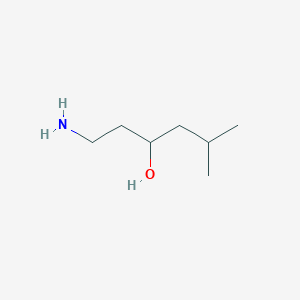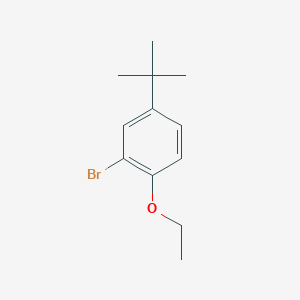
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Ligand Development
Preparation of Bulky Bromobenzene Derivatives
A study by Toyota et al. (2003) introduces a bulky bromobenzene derivative utilized for the synthesis of diphosphene and fluorenylidenephosphine, highlighting its role in the development of compounds with low-coordinate phosphorus atoms. This research indicates the electronic effects of substituents on phosphorus chemistry, contributing to the understanding of sterically protected ligands in organophosphorus synthesis (Toyota et al., 2003).
Polymer Chemistry
High-Yield Synthesis of Block Copolymers
Miura et al. (1999) demonstrated the application of bromobenzene derivatives in the high-yield synthesis of alkoxyamine initiators, leading to well-controlled block copolymers. This process involves the reaction of bromophenylalkoxyamine with various monomers, showcasing the versatility of bromobenzene derivatives in polymer synthesis (Miura et al., 1999).
Material Science
Synthesis of Low Dielectric Constant Polyimides
Chern and Tsai (2008) synthesized a series of polyimides with tert-butyl side groups from an asymmetric di-tert-butyl-substituted bis(aminophenoxy)benzene, demonstrating the influence of bulky substituents on polymer properties. These novel polyimides exhibit low dielectric constants, high thermal stability, and excellent solubility, indicating their potential for advanced material applications (Chern & Tsai, 2008).
Chemical Stability and Reactivity Studies
Effect of Solvent on Lithium-Bromine Exchange Reactions
Research by Bailey et al. (2006) investigated the solvent effect on lithium-bromine exchange reactions involving aryl bromides. The study provides insights into the reactivity and stability of bromobenzene derivatives under various conditions, crucial for optimizing synthetic pathways in organometallic chemistry (Bailey et al., 2006).
Propriétés
IUPAC Name |
2-bromo-4-tert-butyl-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCVYPLADDVMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727861 | |
| Record name | 2-Bromo-4-tert-butyl-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)-1-ethoxybenzene | |
CAS RN |
1096679-03-6 | |
| Record name | 2-Bromo-4-tert-butyl-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



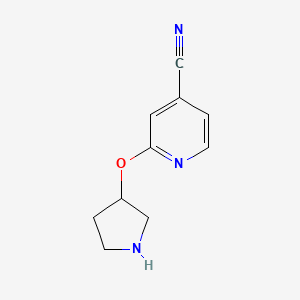
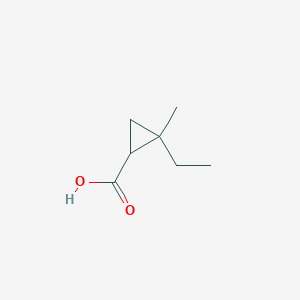
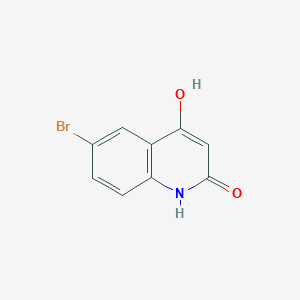
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
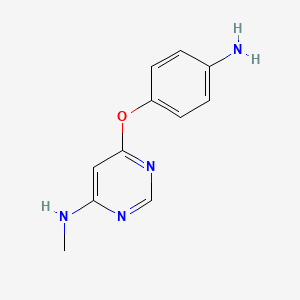
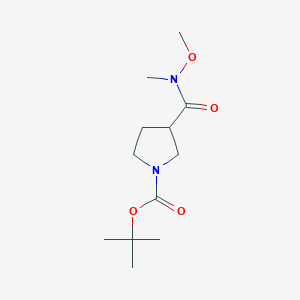
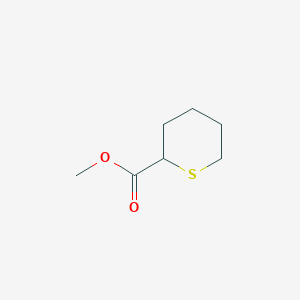
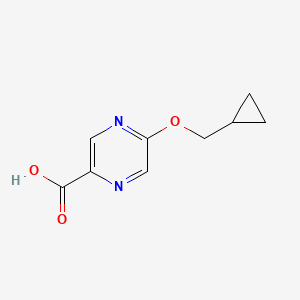
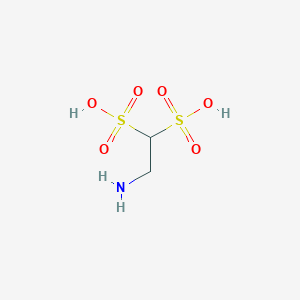
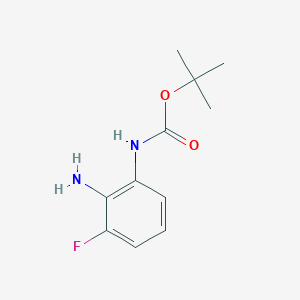
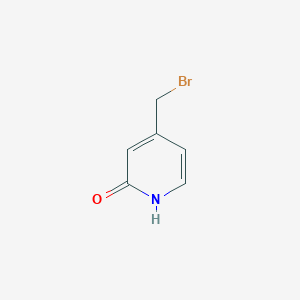
![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)
